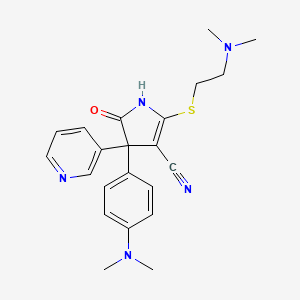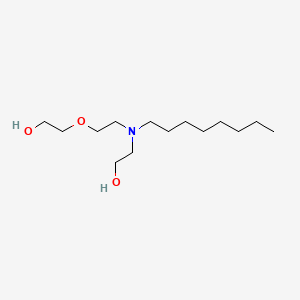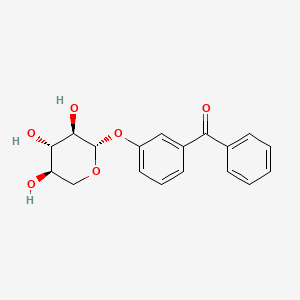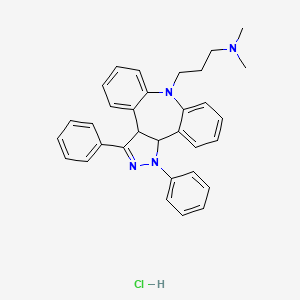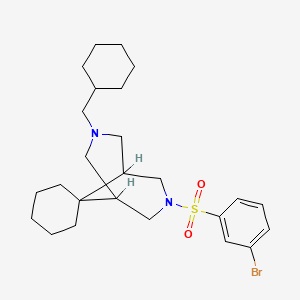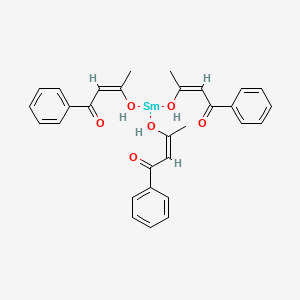
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is a coordination compound with the molecular formula C30H27O6Sm. It is a complex of samarium, a rare earth element, with three molecules of 1-phenyl-1,3-butanedione. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- typically involves the reaction of samarium chloride with 1-phenyl-1,3-butanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of samarium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of samarium, while reduction reactions may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of advanced materials, such as luminescent materials and electronic devices
Wirkmechanismus
The mechanism of action of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- involves its ability to coordinate with various substrates and catalyze reactions. The samarium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The 1-phenyl-1,3-butanedione ligands stabilize the samarium ion and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Similar coordination compound with chromium instead of samarium.
Europium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Another rare earth metal complex with europium.
Terbium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: A similar compound with terbium.
Uniqueness
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is unique due to its specific reactivity and applications. The samarium ion provides distinct catalytic properties that are not observed with other metals. Additionally, its luminescent properties make it valuable in materials science and electronic applications.
Eigenschaften
CAS-Nummer |
14726-22-8 |
|---|---|
Molekularformel |
C30H30O6Sm |
Molekulargewicht |
636.9 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;samarium |
InChI |
InChI=1S/3C10H10O2.Sm/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,11H,1H3;/b3*8-7-; |
InChI-Schlüssel |
HZEFOYWPHRPUND-LWTKGLMZSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Sm] |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


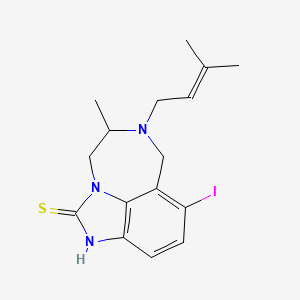
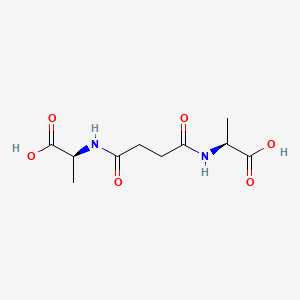
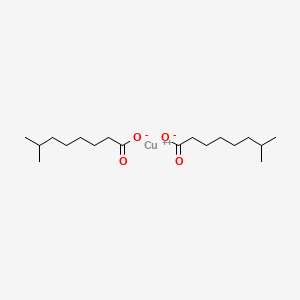
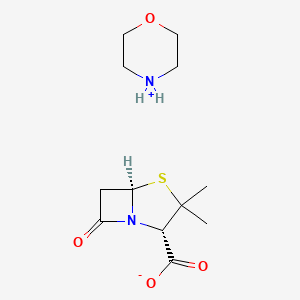
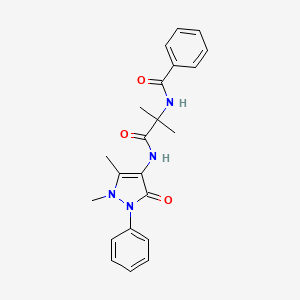
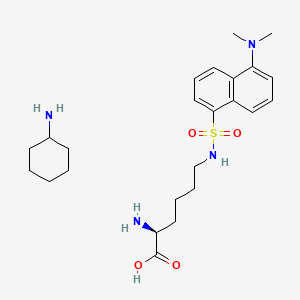
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
